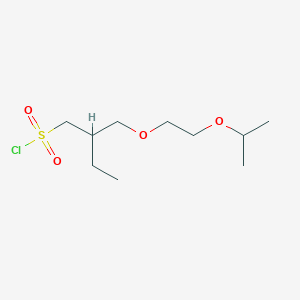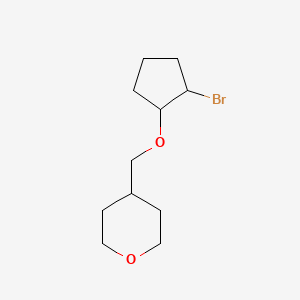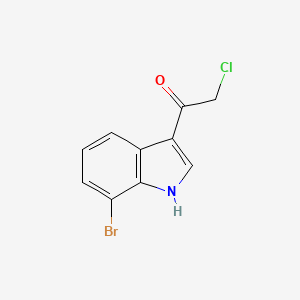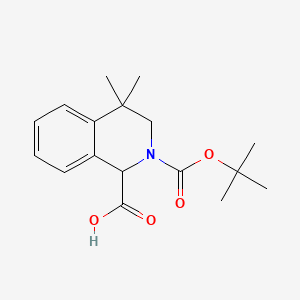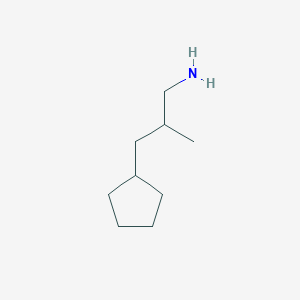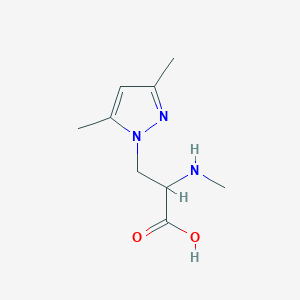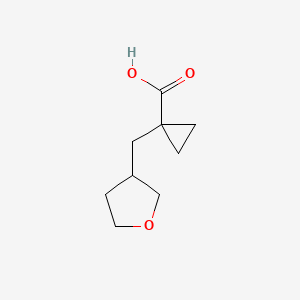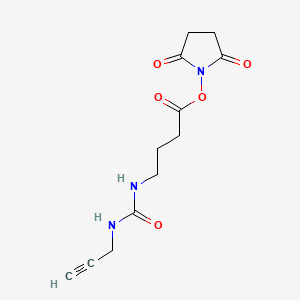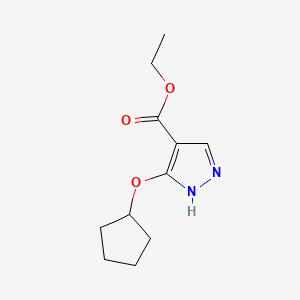
3-Bromo-1,1-diethoxy-2,2-dimethylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1,1-diethoxy-2,2-dimethylpropane is an organic compound with the molecular formula C9H19BrO2. It is a brominated derivative of diethoxypropane and is characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to two ethoxy groups and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,1-diethoxy-2,2-dimethylpropane typically involves the bromination of 1,1-diethoxy-2,2-dimethylpropane. This can be achieved by reacting 1,1-diethoxy-2,2-dimethylpropane with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a higher yield and purity of the product. The use of automated systems and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1,1-diethoxy-2,2-dimethylpropane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used, often in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination Reactions: The major products are alkenes.
Oxidation: The products can be aldehydes, ketones, or carboxylic acids.
Applications De Recherche Scientifique
3-Bromo-1,1-diethoxy-2,2-dimethylpropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated substrates.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-1,1-diethoxy-2,2-dimethylpropane involves its reactivity as a brominated compound. The bromine atom is highly reactive and can participate in various chemical reactions, including nucleophilic substitution and elimination. The ethoxy groups provide steric hindrance, influencing the compound’s reactivity and selectivity in these reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2,2-dimethylpropane:
3-Bromo-1,1-dimethoxypropane: This compound has methoxy groups instead of ethoxy groups.
2-Bromo-1,1-dimethoxyethane: Similar in structure but with a different carbon backbone.
Uniqueness
3-Bromo-1,1-diethoxy-2,2-dimethylpropane is unique due to the presence of both bromine and ethoxy groups, which impart distinct reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a versatile compound in organic synthesis and various research applications .
Propriétés
Formule moléculaire |
C9H19BrO2 |
|---|---|
Poids moléculaire |
239.15 g/mol |
Nom IUPAC |
3-bromo-1,1-diethoxy-2,2-dimethylpropane |
InChI |
InChI=1S/C9H19BrO2/c1-5-11-8(12-6-2)9(3,4)7-10/h8H,5-7H2,1-4H3 |
Clé InChI |
GBPJKCNNAPOFQL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(C)(C)CBr)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-3-methylbutanoic acid](/img/structure/B13621061.png)
